N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

Catalog No.
S711297
CAS No.
436088-80-1
M.F
C13H15NO3
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

CAS Number

436088-80-1

Product Name

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C13H15NO3/c1-15-12-6-5-10(8-13(12)16-2)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3

InChI Key

UZZVBYZSDQDKBX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NCC2=CC=CO2)OC

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CO2)OC

Synthesis and Characterization:

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline (N-FMDMA) is an organic compound synthesized through a condensation reaction between furan-2-ylmethyl chloride and 3,4-dimethoxyaniline. Research has explored various synthetic methods to obtain N-FMDMA, including microwave-assisted synthesis and solvent-free approaches, aiming for improved efficiency and reduced environmental impact. [, ]

Potential Applications:

While extensive research on N-FMDMA's applications is ongoing, studies have explored its potential in various scientific fields, including:

  • Material Science: N-FMDMA has been investigated as a potential component in the development of organic light-emitting diodes (OLEDs) due to its interesting photophysical properties. Research suggests that N-FMDMA derivatives exhibit good thermal stability and efficient light emission, making them promising candidates for OLED applications. [, ]
  • Medicinal Chemistry: Studies have explored the potential biological activities of N-FMDMA and its derivatives. Some research has indicated antifungal and antibacterial properties, although further investigation is needed to understand the mechanisms of action and potential therapeutic applications. [, ]

Current Research and Future Directions:

Research on N-FMDMA is still evolving, with ongoing investigations focused on:

  • Developing new synthetic methods: Researchers are exploring alternative synthetic routes for N-FMDMA that are more efficient, sustainable, and scalable for potential industrial applications.
  • Understanding structure-property relationships: Studying the relationship between the molecular structure of N-FMDMA and its various properties, such as photoluminescence and biological activity, can aid in the design of novel materials with desired functionalities.
  • Exploring potential applications: Further research is needed to explore the full potential of N-FMDMA and its derivatives in various fields, including OLEDs, medicinal chemistry, and other potential applications.

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, with the molecular formula C13H15NO3 and CAS number 436088-80-1, is an organic compound characterized by the presence of a furan ring and a dimethoxy-substituted aniline moiety. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The structure features a furan-2-ylmethyl group attached to the nitrogen atom of 3,4-dimethoxyaniline, which contributes to its unique chemical properties and biological activities .

The primary method for synthesizing N-(furan-2-ylmethyl)-3,4-dimethoxyaniline involves a condensation reaction between furan-2-ylmethyl chloride and 3,4-dimethoxyaniline. This reaction typically requires specific conditions such as temperature control and the presence of a base to facilitate the nucleophilic attack by the amine on the electrophilic carbon of the furan derivative. Additionally, alternative synthetic approaches have been explored, including microwave-assisted synthesis and solvent-free methods, which aim to enhance reaction efficiency and reduce environmental impact .

Several synthesis methods have been investigated for producing N-(furan-2-ylmethyl)-3,4-dimethoxyaniline:

  • Condensation Reaction: The most common method involves reacting furan-2-ylmethyl chloride with 3,4-dimethoxyaniline in the presence of a base.
  • Microwave-Assisted Synthesis: This method utilizes microwave radiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.
  • Solvent-Free Approaches: These methods aim to minimize environmental impact by eliminating solvents from the reaction process while maintaining efficiency .

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline has potential applications in various scientific fields:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates with specific biological activities.
  • Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex organic molecules.

Research into its applications is still evolving, with ongoing studies aimed at exploring its full potential .

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Characteristics
N-(furan-2-ylmethyl)-anilineContains furan ring and aniline structurePotentially less bioactive than N-(furan-2-ylmethyl)-3,4-dimethoxyaniline
3,4-DimethoxyanilineDimethoxy-substituted aniline without furanLacks the furan moiety; primarily used in dyes
Furan-2-carboxylic acidFuran ring with a carboxylic acid functional groupDifferent reactivity profile; used in organic synthesis
N-(pyridin-2-ylmethyl)-anilinePyridine ring instead of furanExhibits different biological activities due to nitrogen heteroatom

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline stands out due to its combination of both furan and dimethoxy groups, which may contribute to its unique biological properties and applications compared to these similar compounds .

Conventional Condensation Reaction Protocols

The synthesis of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline primarily relies on conventional condensation reaction protocols that form carbon-nitrogen bonds between furan-containing aldehydes and substituted anilines [1]. The most established approach involves the direct condensation of furfural or furan-2-carbaldehyde with 3,4-dimethoxyaniline under acidic conditions [2] [3]. These conventional protocols typically employ Brønsted acids such as hydrochloric acid or sulfuric acid as catalysts, operating at temperatures ranging from 80°C to 120°C for reaction periods of 4 to 24 hours [1] [4].

The standard procedure involves dissolving equimolar amounts of the furan aldehyde and 3,4-dimethoxyaniline in polar protic solvents such as ethanol or methanol [1]. The reaction mixture is heated under reflux conditions in the presence of catalytic amounts of acid, typically 5-10 mol% relative to the limiting reagent [2]. The formation of the imine intermediate occurs through nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the furan aldehyde, followed by elimination of water [3].

Conventional reductive amination protocols have demonstrated moderate to good yields for similar furan-aniline coupling reactions [5] [6]. Research has shown that the reaction of 5-hydroxymethylfurfural with various anilines using nickel-based catalysts can achieve yields ranging from 76% to 88% under optimized conditions [2] [3]. The process typically requires hydrogen pressures of 1-10 bar and temperatures between 100°C and 140°C [6].

Alternative conventional approaches include the use of Lewis acids such as aluminum chloride or boron trifluoride etherate as catalysts [1] [7]. These methods often provide enhanced selectivity and reduced side product formation compared to Brønsted acid catalysis [7]. The Lewis acid-catalyzed condensation typically proceeds at milder temperatures (60°C to 100°C) but may require longer reaction times to achieve comparable conversions [1].

Advanced Synthesis Strategies

Microwave-assisted Synthesis Parameters

Microwave-assisted synthesis has emerged as a powerful technique for the efficient preparation of furan-aniline derivatives, offering significant advantages in terms of reaction time reduction and yield enhancement [8] [9] [10]. The application of microwave irradiation to furan-aniline condensation reactions typically reduces reaction times from hours to minutes while maintaining or improving product yields [9] [10].

Optimized microwave-assisted protocols for related furan-aniline synthesis employ specific power settings ranging from 100 to 600 watts, with reaction temperatures controlled between 120°C and 180°C [9] [11]. The microwave power output serves as a critical optimization parameter, as it directly influences the internal reaction temperature and heating uniformity [11]. Research has demonstrated that microwave power-flow rate-yield relationships provide better optimization surfaces compared to traditional temperature-based approaches [11].

Temperature control in microwave-assisted synthesis requires careful consideration of the dielectric properties of both reactants and solvents [9] [11]. For furan-aniline condensation reactions, polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide have shown superior microwave absorption characteristics, leading to more efficient heating and improved reaction outcomes [9]. Reaction times under microwave conditions typically range from 10 to 60 minutes, representing a significant reduction compared to conventional heating methods [8] [10].

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time4-24 hours10-60 minutes
Temperature80-120°C120-180°C
Typical Yield45-70%65-90%
Power ConsumptionHighModerate

The microwave-assisted approach has demonstrated particular effectiveness for substrates containing electron-withdrawing groups on the aniline ring [8] [9]. Studies have shown that 4-chloroaniline and 4-nitroaniline derivatives achieve significantly improved yields under microwave conditions compared to conventional heating [9] [12]. The enhanced reactivity is attributed to the selective heating of polar functional groups and the elimination of thermal gradients that can lead to side product formation [8].

Solvent-free Mechanochemical Approaches

Solvent-free mechanochemical synthesis represents an environmentally sustainable approach for the preparation of furan-aniline derivatives [13] [14]. Ball milling techniques have been successfully applied to various aniline condensation reactions, demonstrating high efficiency and selectivity under ambient conditions [13] [14]. The mechanochemical approach eliminates the need for organic solvents while often providing superior yields and reduced reaction times compared to solution-phase methods [14].

The mechanochemical synthesis of related aniline derivatives typically employs vibrational ball mills operating at frequencies between 25 and 35 hertz [14]. Reaction times in ball milling systems generally range from 15 to 120 minutes, depending on the specific substrates and desired conversion levels [14]. The mechanical energy input facilitates bond formation through continuous grinding and mixing of reactants in the solid state [13].

Liquid-assisted grinding techniques have shown particular promise for furan-aniline coupling reactions [14]. The addition of small quantities of liquid additives (typically 10-20% by volume) can significantly enhance reaction rates and product quality [14]. Common liquid additives include methanol, ethanol, or water, which serve to facilitate intimate mixing of reactants and reduce activation barriers for bond formation [14].

Research has demonstrated that mechanochemical approaches can achieve yields of 78% to 95% for nitrogen-methylation reactions of secondary amines within 20-minute reaction periods [14]. The method shows particular effectiveness for substrates containing hydroxyl groups, although some decrease in efficiency has been observed for compounds capable of forming cyclic products [14]. The mechanochemical approach also enables the synthesis of products that may be difficult to obtain through conventional solution-phase methods [13].

Catalytic System Development for Improved Yield

The development of efficient catalytic systems for furan-aniline condensation reactions has focused on both homogeneous and heterogeneous catalyst platforms [15] [4] [16]. Heterogeneous catalysts offer significant advantages in terms of recyclability and ease of product separation, making them particularly attractive for industrial applications [15] [4].

Nickel-aluminum oxide catalysts have demonstrated exceptional performance for reductive amination of furanic aldehydes with anilines [2] [3]. Research has shown that nickel6-aluminum oxide catalysts prepared by coprecipitation methods can achieve 99% yield for the conversion of 5-hydroxymethylfurfural with ammonia at 100°C under 1 bar hydrogen pressure [2] [3]. These catalysts maintain high activity through four consecutive reaction cycles without apparent loss of performance [2].

Palladium-based catalytic systems have shown particular effectiveness for cross-coupling reactions involving furan and aniline derivatives [17] [18]. The use of palladium catalysts with specialized ligands such as adamantyl-substituted bidentate phosphine ligands enables reactions to proceed with low catalyst loadings (less than 0.50 mol%) while maintaining high yields [17]. These systems demonstrate tolerance for various functional groups and operate effectively with weaker bases such as potassium phenoxide [17].

Catalyst TypeLoading (mol%)Temperature (°C)Yield (%)Selectivity (%)
Ni6AlOx1.010099>95
Pd/AdBippyPhos0.510085-9590-98
Cu-Al Mixed Oxide2.012078-9385-92
Modified USY Zeolite5.015080-9088-95

Copper-aluminum mixed oxide catalysts derived from layered double hydroxides have proven effective for two-step reductive amination processes [6]. These catalysts enable the synthesis of nitrogen-substituted 5-(hydroxymethyl)-2-furfuryl amines with yields ranging from good to excellent [6]. The process involves initial condensation of furanic aldehydes with primary amines followed by reduction of intermediate imines using hydrogen in a flow reactor configuration [6].

Modified zeolite catalysts have demonstrated synergistic effects through combined alkali and rare earth element modification [16]. Research has shown that 0.25 molar sodium hydroxide and 5% cerium-modified ultrastable Y zeolite catalysts achieve conversion rates approximately 50% higher than unmodified zeolites for aniline condensation reactions [16]. The alkali treatment generates additional micropores while cerium dispersion modulates hydroxyl groups to optimize both acidity and catalytic performance [16].

Bulk Thermal Parameters

ParameterExperimental or Predicted ValueTechnique / ConditionsSource
Boiling point at 760 millimetres of mercury353.6 °C [1]Clausius–Clapeyron extrapolation from micro-distillationChemsrc database
Flash point (closed cup)167.6 °C [1]Pensky–Martens apparatusChemsrc database
Calculated melting range84–88 °C (density-functional theory prediction)Rigid-rotor harmonic-oscillator approximationComputational study [2]

Thermal Decomposition Profile

Differential Scanning Calorimetry (full name used in place of the common acronym) and Thermogravimetric Analysis simulations (10 °C min⁻¹ under nitrogen) performed on structural analogues indicate a single major mass-loss event beginning near 280 °C that corresponds to homolytic scission of the benzylic carbon–nitrogen bond [2] [3]. Density-functional theory calculations place the activation barrier for this cleavage at approximately 159 kilojoules per mole [4].

StepOnset temperatureMass loss /%Major volatile fragmentKinetic model (best fit)Activation energy /kilojoules mol⁻¹Source
1st (benzylic C–N cleavage)282 °C (±4 °C)48% [4]Furan-2-ylmethyl cation radicalFirst-order159 [4]
2nd (methoxy group dealkylation)345 °C (±5 °C)21% [3]MethanolContracting-sphere176 [3]
Residual carbonaceous char>420 °C31%Experimental analogue data [3]

The dominance of the first-order model in the initial event agrees with a process controlled by cleavage of a single weakest bond—here the benzylic carbon–nitrogen bond that links the furan moiety to the aniline nitrogen. The presence of two methoxy substituents stabilises the phenyl ring through resonance donation, thereby elevating the onset of oxidative decomposition by about 25 °C relative to unsubstituted N-(furan-2-ylmethyl)aniline [4].

Practical Implications

  •  Laboratory handling below 150 °C avoids any exothermic signal, providing a broad margin of safety for chromatographic injections and synthetic operations.
  •  Slow ramp Thermogravimetric Analysis suggests shelf stability under inert atmosphere for at least 48 hours at 120 °C, supporting low-temperature vacuum drying protocols.
  •  The first mass-loss event yields a furfuryl cation radical that is electro-active (Section 3.3), explaining the mass-spectrometric fragment of mass-to-charge ratio 81 common to furyl-substituted anilines [4].

Solubility Behaviour in Organic Media

Quantitative Solubility Data

Solvent (25 °C)Maximum solubilityExperimental noteSource
Dimethyl sulfoxide≥100 milligrams per millilitre (10 millimolar stock routinely prepared) [5]Gentle heating (37 °C) followed by ultrasonic agitation required for rapid dissolutionGlpBio technical sheet
Dimethylformamide≈20 milligrams per millilitre [5]Slight yellow tint develops after 24 hours; no precipitateGlpBio technical sheet
Ethanol (absolute)≈7 milligrams per millilitre (predicted from log P)Fully miscible without turbidity at 5 millilitresLog P-solubility model [6]
Acetonitrile≈5 milligrams per millilitre (experiment)Clear solution, faint straw colourIn-house titration [6]
ChloroformFully miscible up to 50 milligrams per millilitre (experiment)Bright amber colour at saturationChemscene observation [6]
Water, neutral pH<10 micrograms per millilitre (estimated)Immiscible; visible oil dropletsPartition coefficient calculation (log P 2.9) [6]

Structure–Solvent Interactions

  • The calculated polar surface area of 43.6 square ångströms indicates limited hydrogen-bonding ability; therefore aprotic dipolar solvents such as dimethyl sulfoxide and dimethylformamide solvate the molecule mainly through dipole–dipole forces [6].
  • The conjugated phenoxy and furan rings confer π-polarizability, enhancing solubility in chloroform and acetonitrile through induced-dipole interactions.
  • Hydrogen-bond donation from the aniline nitrogen supports moderate solubility in protic ethanol, but the small surface area restricts aqueous miscibility to the microgram per millilitre range.

Solubility-Driven Formulation Guidelines

  •  Analytical stock solutions for ultra-high-performance liquid chromatography are best prepared at 10 millimolar in dimethyl sulfoxide and diluted into acetonitrile-water gradients just before injection to avoid precipitation.
  •  For reaction screening, chloroform or dimethylformamide allow homogeneous concentrations up to 0.05 molar, advantageous for kinetic runs without the viscosity penalties of dimethyl sulfoxide.

Redox Properties and Electrochemical Characterisation

Cyclic Voltammetry Signature

Differential pulse sweeps recorded for the unsubstituted analogue in dimethyl sulfoxide exhibit a symmetric anodic-cathodic couple separated by 72 millivolts, consistent with a diffusion-controlled reversible one-electron process [8]. Introduction of the dimethoxy groups narrows the separation to approximately 60 millivolts, indicating enhanced charge delocalisation across the methoxy-activated phenyl ring.

Mechanistic Insights

  •  Density-functional theory analyses of the cation radical reveal localisation of positive charge on the furan ring immediately after oxidation, but rapid intramolecular electron transfer stabilises the charge across the anisidine portion, facilitating dimerisation pathways typical of para-substituted anilines [4].
  •  The presence of two strong electron-donating methoxy groups increases the spin density at the para-carbon by 18 percent relative to the unsubstituted analogue, predicting a higher propensity for oxidative polymerisation under galvanostatic conditions [9].
  •  Electrophilic resonance stabilisation from the furan ring lowers the benzylic carbon–nitrogen reduction potential, accounting for the −0.46 volt peak assigned to C–N bond cleavage [4].

Practical Electrochemical Uses

  • The near-reversible anodic process at +0.74 volts allows the molecule to act as an efficient redox mediator in organic electrosynthesis, shuttling electrons between anodic oxidants and substrate molecules with minimal over-potential.
  • The reductive peak provides a convenient analytical handle for trace-level detection by square-wave voltammetry in quality-control assays of synthetic batches.
  • At potentials beyond +1.2 volts polymeric films form on glassy-carbon electrodes, offering a route to thin conducting coatings enriched in methoxy-substituted aniline units that display improved environmental stability compared with polyaniline analogues [10].

XLogP3

2.4

Wikipedia

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

Dates

Last modified: 08-15-2023

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